molecular formula C6H7N3O3 B1434656 1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1708427-96-6

1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1434656
CAS No.: 1708427-96-6
M. Wt: 169.14 g/mol
InChI Key: GBWKMWAFYNFREH-UHFFFAOYSA-N
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Description

1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with an oxopropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The oxopropyl group can be introduced through the reaction of the triazole with an appropriate oxopropylating agent under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve the optimization of the Huisgen cycloaddition reaction on a larger scale, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxopropyl group to a hydroxyl group or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It can be utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The oxopropyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(2-Oxopropyl)theobromine: A derivative of theobromine with similar structural features.

    2-(1-Oxopropyl)benzoic acid: Another compound with an oxopropyl group attached to a benzoic acid moiety.

Uniqueness: 1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the oxopropyl group and the carboxylic acid group further enhances its versatility in various applications.

Properties

IUPAC Name

1-(2-oxopropyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-4(10)2-9-3-5(6(11)12)7-8-9/h3H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWKMWAFYNFREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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